3-(Difluoromethoxy)isoquinoline

Vue d'ensemble

Description

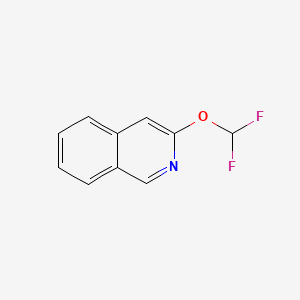

3-(Difluoromethoxy)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.

Mécanisme D'action

Target of Action

3-(Difluoromethoxy)isoquinoline is a derivative of isoquinoline, a class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring . Isoquinoline alkaloids, which include this compound, have been found to act on a range of biological targets in cells . .

Mode of Action

Isoquinoline alkaloids, in general, have been found to interfere with multiple pathways including nuclear factor-κb, mitogen-activated protein kinase/extracellular-signal-regulated kinase, and inhibition of ca 2+ -mediated fusion . These pathways play a crucial role in cellular processes such as cell proliferation and viral replication .

Biochemical Pathways

Isoquinoline alkaloids, including this compound, are part of the shikimate pathway . This pathway is involved in the synthesis of aromatic amino acids and other aromatic compounds . The shikimate pathway starts with the condensation of intermediates of glycolysis and the pentose phosphate pathway, phosphoenolpyruvate (PEP), and erythrose-4-phosphate (E4P), respectively .

Pharmacokinetics

The presence of the difluoromethoxy group may influence the compound’s lipophilicity, which could impact its absorption and distribution .

Result of Action

Isoquinoline alkaloids have been found to exhibit various bioactivities, including antiviral properties . They interfere with multiple cellular pathways, potentially leading to changes in cell proliferation and viral replication .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of the difluoromethoxy group can lead to dynamic lipophilicity, depending on the environment . This could impact the compound’s interaction with its targets and its overall efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the direct introduction of fluorine onto the isoquinoline ring, which can be achieved through various fluorination reactions . Another approach involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .

Industrial Production Methods: Industrial production of fluorinated isoquinolines, including 3-(Difluoromethoxy)isoquinoline, often employs catalytic processes to enhance efficiency and yield. These methods may involve the use of metal catalysts or catalyst-free processes in water, which are environmentally friendly and cost-effective .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Difluoromethoxy)isoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions include various isoquinoline derivatives with modified functional groups, which can exhibit different biological and physical properties .

Applications De Recherche Scientifique

3-(Difluoromethoxy)isoquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

Medicine: Fluorinated isoquinolines are explored for their potential as pharmaceuticals due to their bioactivity.

Industry: The compound is used in the development of materials with specific properties, such as organic light-emitting diodes

Comparaison Avec Des Composés Similaires

3-(Trifluoromethyl)isoquinoline: Another fluorinated isoquinoline with a trifluoromethyl group instead of a difluoromethoxy group.

3-Fluoroisoquinoline: A simpler fluorinated isoquinoline with a single fluorine atom.

Isoquinoline: The parent compound without any fluorine substitution.

Uniqueness: 3-(Difluoromethoxy)isoquinoline is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Activité Biologique

3-(Difluoromethoxy)isoquinoline is a fluorinated derivative of isoquinoline, a class of compounds known for their diverse biological activities. The unique difluoromethoxy group enhances its electronic properties, potentially influencing its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : C₉H₈F₂N

- Molecular Weight : 181.16 g/mol

The difluoromethoxy group introduces distinct steric and electronic effects, which may play a significant role in the compound's biological activity.

This compound exhibits various mechanisms of action that contribute to its biological effects:

- Inhibition of Signaling Pathways : Similar to other isoquinoline derivatives, it may interfere with pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK), which are crucial in inflammation and cell survival.

- Calcium Signaling : The compound may influence calcium-mediated processes, affecting cellular functions such as muscle contraction and neurotransmitter release.

- Antimicrobial Activity : Isoquinoline derivatives have been noted for their antibacterial properties. Studies indicate that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound is limited .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity due to the difluoromethoxy group. This property may enhance its absorption and distribution within biological systems. However, detailed studies on its pharmacokinetics are still needed to provide comprehensive insights into its bioavailability and metabolic pathways.

Biological Activity and Case Studies

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

- Antibacterial Activity : Research indicates that isoquinoline derivatives can effectively combat antibiotic-resistant strains. In vitro studies have shown that compounds with similar structures exhibit significant antibacterial activity against Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antibacterial Activity of Isoquinoline Derivatives

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Activity against MRSA |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| HSN584 | 2 | 4 | Yes |

| HSN738 | 8 | 8 | Yes |

Note: TBD = To Be Determined; data for this compound is currently not available in literature.

Propriétés

IUPAC Name |

3-(difluoromethoxy)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)14-9-5-7-3-1-2-4-8(7)6-13-9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASNZDPCRRIIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744740 | |

| Record name | 3-(Difluoromethoxy)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261770-41-5 | |

| Record name | 3-(Difluoromethoxy)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.